molecular formula C22H28N6O2 B2906816 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 878432-19-0

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2906816
CAS No.: 878432-19-0
M. Wt: 408.506
InChI Key: YEURRRNGTHYCMQ-UHFFFAOYSA-N
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Description

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with various functional groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

    Substitution Reactions:

    Piperazine Derivative Addition: The 8-position substitution with the piperazine derivative can be carried out through nucleophilic substitution reactions, where the piperazine ring is introduced using a suitable piperazine derivative and a leaving group on the purine core.

    Final Modifications: The 2-methylallyl group can be introduced via a substitution reaction, often using an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, such as nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the substituent groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a building block for synthesizing more complex compounds or as a model compound for studying purine chemistry.

    Biology: Its structural similarity to nucleotides may make it useful in studying DNA/RNA interactions or as a potential inhibitor of enzymes involved in nucleotide metabolism.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as antiviral, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide metabolism by mimicking natural substrates or binding to active sites.

    DNA/RNA Interaction: It could intercalate into DNA or RNA, disrupting normal cellular processes.

    Receptor Binding: The compound might interact with specific receptors, modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Adenine: A fundamental purine base found in DNA and RNA.

Uniqueness

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives. Its complex structure allows for diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8H,1,9-15H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEURRRNGTHYCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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